EAFP1

Antifungal peptides Plant protection IC50 comparison

EAFP1 (Eucommia Antifungal Peptide is a 41-residue, cysteine-rich antifungal peptide purified from the bark of Eucommia ulmoides Oliv. It belongs to the hevein-like peptide family and is characterized by a unique five-disulfide motif formed by 10 cysteine residues with a pairing pattern of C1-C5, C2-C9, C3-C6, C4-C7, and C8-C10.

Molecular Formula
Molecular Weight
Cat. No. B1576872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAFP1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EAFP1: A Five-Disulfide Plant Antifungal Peptide with Broad-Spectrum Activity


EAFP1 (Eucommia Antifungal Peptide 1) is a 41-residue, cysteine-rich antifungal peptide purified from the bark of Eucommia ulmoides Oliv. It belongs to the hevein-like peptide family and is characterized by a unique five-disulfide motif formed by 10 cysteine residues with a pairing pattern of C1-C5, C2-C9, C3-C6, C4-C7, and C8-C10 [1]. EAFP1 exhibits chitin-binding properties and demonstrates antifungal activity against a range of agriculturally relevant fungal pathogens, including Phytophthora infestans and Fusarium oxysporum [2].

Why EAFP1 Cannot Be Simply Substituted with Other Hevein-Like or Plant Antifungal Peptides


EAFP1 possesses a unique structural motif that is not found in other plant antifungal peptides. While many hevein-like peptides contain three or four disulfide bridges, EAFP1 is distinguished by its five-disulfide motif, which confers a specific tertiary structure and may influence its stability and spectrum of activity [1]. Furthermore, its antifungal efficacy is significantly modulated by calcium ions, a property that is not universally observed among related peptides [1]. Direct substitution with a peptide like EAFP2, which shares the same motif but exhibits a different IC50 profile, or with a more distantly related hevein-like peptide such as Ee-CBP, could lead to substantially different experimental outcomes due to variations in potency, fungal species specificity, and calcium sensitivity [1][2].

Quantitative Evidence for EAFP1 Differentiation: Key Comparative Data


EAFP1 vs. EAFP2: Comparative IC50 Ranges Against Fungal Pathogens

In the original characterization study, the IC50 values of EAFP1 and EAFP2 were determined against a panel of eight pathogenic fungi. The data show a clear, quantifiable difference in potency between the two peptides across the tested species, with EAFP2 generally exhibiting lower IC50 values [1].

Antifungal peptides Plant protection IC50 comparison

Structural Differentiation: EAFP1's Unique Five-Disulfide Motif

EAFP1 is characterized by a distinct five-disulfide motif formed by 10 cysteine residues. The specific pairing pattern (C1-C5, C2-C9, C3-C6, C4-C7, C8-C10) is a defining feature of this peptide [1]. At the time of its discovery, this represented the first finding of a plant antifungal peptide with a five-disulfide motif [1].

Protein structure Disulfide bonds Antifungal peptides

Calcium-Dependent Antagonism: A Unique Functional Property of EAFP1

The antifungal activity of EAFP1 is strongly antagonized by calcium ions [1]. This is a specific functional property that is not universally shared by all antifungal peptides and can serve as a key differentiator. For instance, at a concentration of 5 mM calcium, the IC50 of EAFP1 can be increased by approximately 100-fold [2].

Calcium sensitivity Antifungal mechanism EAFP1

EAFP1 vs. Ee-CBP: Comparative Potency and Spectrum

Ee-CBP is another five-disulfide antifungal peptide from Euonymus europaeus. While a direct head-to-head comparison with EAFP1 was not performed in the same study, cross-study analysis reveals differences in potency and spectrum. Ee-CBP has a reported IC50 as low as 1 μg/mL against Botrytis cinerea [1], whereas EAFP1's reported IC50 range against a different panel of fungi is 35-155 μg/mL [2]. Furthermore, EAFP1 is reported to be effective against both chitin-containing and chitin-free fungi [2], while the spectrum of Ee-CBP was primarily tested against a set of phytopathogens [1].

Ee-CBP Hevein-like peptides Antifungal activity

EAFP1 Application Scenarios Based on Quantitative Differentiation


Agricultural Research on Fungal Pathogens of Cotton, Wheat, Potato, Tomato, and Tobacco

EAFP1 is the peptide of choice for in vitro and in planta studies focused on a broad panel of agriculturally relevant fungal pathogens, including Phytophthora infestans, Alternaria lycopersici, Verticillium dahliae, Gibberella zeae, Alternaria nicotianae, Fusarium moniliforme, and Fusarium oxysporum [1]. Its established IC50 range (35-155 μg/mL) provides a benchmark for comparing the potency of novel antifungal agents or for investigating plant defense mechanisms against this specific set of pathogens [1].

Structural Biology Studies of Novel Disulfide-Rich Peptide Folds

EAFP1's unique five-disulfide motif with a specific cysteine pairing pattern (C1-C5, C2-C9, C3-C6, C4-C7, C8-C10) makes it an ideal subject for structural biology investigations [1]. Researchers aiming to understand the relationship between disulfide bond architecture and protein stability, folding, or chitin-binding function should select EAFP1 over peptides with the more common three- or four-disulfide folds to explore the structural and functional consequences of an additional disulfide constraint [1].

Mechanistic Studies of Calcium-Dependent Antifungal Activity

EAFP1's pronounced sensitivity to calcium ions, where activity is strongly antagonized, offers a unique experimental tool for dissecting the role of calcium in fungal growth inhibition [1][2]. By comparing EAFP1's activity in calcium-supplemented versus calcium-depleted media, researchers can investigate whether the peptide's mechanism involves calcium-dependent interactions with fungal cell walls or membranes, a property that distinguishes it from calcium-insensitive antifungal peptides [1][2].

Comparative Studies on Chitin-Binding and Antifungal Specificity

EAFP1's ability to inhibit both chitin-containing and chitin-free fungi makes it a valuable comparator for studies on antifungal peptide specificity [1]. It can be used as a benchmark to assess whether a novel peptide's activity is strictly dependent on chitin binding or whether it has a broader, membrane-targeting mechanism. This property differentiates it from peptides whose activity is limited to fungi with chitinous cell walls.

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